[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone
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Overview
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone: is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with chlorophenyl and hydroxyl groups, and a thiazole ring substituted with chlorophenyl and methyl groups. The compound’s molecular formula is C18H18Cl2N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the piperidine and thiazole rings using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the chlorophenyl groups, leading to the formation of phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic properties and metabolic pathways.
Industry:
- Used in the development of new materials with specific chemical properties.
- Investigated for its potential use in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog with similar structural features but lacking the thiazole ring.
2-(2-Chlorophenyl)-4-methyl-1,3-thiazole: Another analog with the thiazole ring but lacking the piperidine ring.
Uniqueness:
- The combination of the piperidine and thiazole rings in [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone provides unique chemical properties, such as increased stability and reactivity.
- The presence of both chlorophenyl and hydroxyl groups enhances its potential for diverse chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20Cl2N2O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-14-19(29-20(25-14)17-4-2-3-5-18(17)24)21(27)26-12-10-22(28,11-13-26)15-6-8-16(23)9-7-15/h2-9,28H,10-13H2,1H3 |
InChI Key |
YINKOKWVIDSYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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